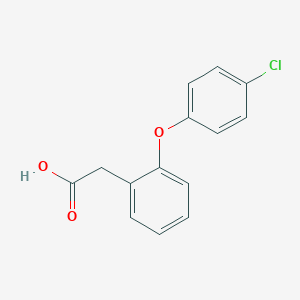

2-(2-(4-Chlorophenoxy)phenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(4-chlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMJMOPIBISVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482181 | |

| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25563-04-6 | |

| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound, also known as Lonafenac, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its synthesis is of significant interest to the pharmaceutical industry. This guide outlines two principal methods for its preparation: the Ullmann condensation and the Willgerodt-Kindler reaction.

Synthesis Pathways

Two primary synthetic routes have been established for the preparation of this compound.

1. Ullmann Condensation Pathway: This is a direct, one-pot synthesis involving a copper-catalyzed nucleophilic aromatic substitution reaction.

2. Willgerodt-Kindler Reaction Pathway: This two-step pathway begins with the synthesis of an intermediate ketone via an Ullmann condensation, followed by its conversion to the final carboxylic acid using the Willgerodt-Kindler reaction.

The logical relationship between these pathways is illustrated below.

Caption: Overview of the primary synthesis pathways for this compound.

Pathway 1: Ullmann Condensation

This method provides a direct route to the target molecule through the copper-catalyzed coupling of p-chlorophenol and o-chlorophenylacetic acid.

Experimental Protocol

The following protocol is based on established laboratory procedures:

-

Reaction Setup: In a suitable reaction vessel, dissolve potassium carbonate (4.0 mol) in diethylene glycol dimethyl ether (1500 mL) at a temperature between 0-20 °C.

-

Addition of Reactants: Sequentially add p-chlorophenol (2.2 mol) and copper(I) bromide (0.04 mol) to the solution with stirring.

-

Initial Heating and Reagent Addition: Heat the mixture to 100 °C and add o-chlorophenylacetic acid (0.53 mol). Maintain this temperature and continue stirring for 1 hour.

-

Second Reagent Addition and Reaction: Add an additional portion of o-chlorophenylacetic acid (0.93 mol) and increase the temperature to 120-130 °C. The reaction is monitored by high-performance liquid chromatography (HPLC) and is typically complete after approximately 8 hours of stirring.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (700 mL) followed by 35% aqueous hydrochloric acid (650 mL) to adjust the pH of the aqueous layer to below 1.

-

Extraction: Dilute the mixture with water (500 mL) and extract the organic layer with toluene (400 mL, then 200 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layer three times with water (500 mL each) and once with brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Crystallization: Concentrate the dried organic layer to a residue of approximately 400 g. Add heptane (100 mL) dropwise while maintaining an internal temperature of about 70 °C until crystal precipitation occurs.

-

Isolation and Purification: Cool the mixture to 20-25 °C and collect the crystals by filtration. Wash the crystals with a 1:1 solvent mixture of heptane/toluene (100 mL).

-

Drying: Dry the product under pressure to yield this compound as a white solid.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 68.8% | [1] |

| Purity | White solid | [1] |

| Reaction Time | ~9 hours | [1] |

Experimental Workflow

Caption: Step-by-step workflow for the Ullmann condensation synthesis.

Pathway 2: Willgerodt-Kindler Reaction

This pathway involves two major steps: the synthesis of 1-(2-(4-chlorophenoxy)phenyl)ethanone, followed by its conversion to the target carboxylic acid.

Step 1: Synthesis of 1-(2-(4-chlorophenoxy)phenyl)ethanone

This intermediate is synthesized via an Ullmann condensation.

-

Reaction Setup: Combine o-chloroacetophenone (500 g), p-chlorophenol (1000 g), sodium hydroxide (250 g), and copper powder (40 g) in a reaction vessel under a nitrogen atmosphere.

-

Reaction: Heat the mixture with stirring for 10 hours.

-

Work-up: After cooling to room temperature, pour the mixture into a 3N sodium hydroxide solution (2000 mL).

-

Extraction: Extract the product with a mixture of ethyl acetate and petroleum ether to obtain crude 1-(2-(4-chlorophenoxy)phenyl)ethanone, which can be used in the next step without further purification.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

The crude ketone from the previous step is converted to the final product.

-

Thioamide Formation: Reflux the crude 1-(2-(4-chlorophenoxy)phenyl)ethanone with sublimed sulfur (250 g) and morpholine (1000 g) for 5 hours.

-

Hydrolysis: Cool the reaction mixture to room temperature. Add the cooled mixture to a solution of concentrated hydrochloric acid (1800 mL) and glacial acetic acid (1800 mL). The hydrolysis of the intermediate thioamide to the carboxylic acid is then carried out. While specific conditions can vary, a typical procedure would involve heating the mixture under reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up and Purification: After hydrolysis, the reaction mixture is cooled and the product is isolated by extraction with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization to afford this compound.

Quantitative Data

| Parameter | Step 1 | Step 2 |

| Yield | Not explicitly stated, but the product is used directly. | Not explicitly stated. |

| Purity | Crude product used directly. | Requires purification by recrystallization. |

| Reaction Time | 10 hours | 5 hours (reflux) + hydrolysis time |

Experimental Workflow

Caption: Workflow for the two-step Willgerodt-Kindler synthesis pathway.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClO₃ | [2] |

| Molecular Weight | 262.69 g/mol | [2] |

| Appearance | Light pinkish-beige solid | [2] |

| Melting Point | 120-122 °C | [2] |

| Boiling Point | 397.7 °C at 760 mmHg | [2] |

| Purity | ≥98.0% | [2] |

Spectroscopic Data (Predicted and Literature-Based)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 6.8-7.5 ppm, a singlet for the methylene (-CH₂) protons around δ 3.6 ppm, and a broad singlet for the carboxylic acid proton (-COOH) typically above δ 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon around δ 175-180 ppm, aromatic carbons between δ 115-160 ppm, and the methylene carbon around δ 40 ppm.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-O and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 m/z) and other characteristic fragments.

Conclusion

This technical guide has detailed two primary and effective pathways for the synthesis of this compound. The Ullmann condensation offers a more direct, one-pot approach, while the Willgerodt-Kindler reaction provides an alternative two-step route. The choice of synthesis pathway may depend on the availability of starting materials, desired scale of production, and specific laboratory capabilities. The provided experimental protocols and data are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid (CAS No. 25563-04-6). This compound is a critical intermediate in the pharmaceutical industry, most notably in the manufacturing of Asenapine, an atypical antipsychotic medication.[1] This guide details its chemical identity, physical characteristics, and relevant experimental protocols. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding for research and development purposes.

Chemical Identity and Structure

This compound is an organic compound featuring a chlorophenoxy group attached to a phenylacetic acid backbone.[1] Its unique structure makes it a valuable building block in multi-step pharmaceutical synthesis.[1]

-

IUPAC Name: 2-[2-(4-chlorophenoxy)phenyl]acetic acid[2]

-

Canonical SMILES: C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl[2]

-

InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N[2]

-

Synonyms: [o-(p-Chlorophenoxy)phenyl]-acetic Acid, 2-(4-chlorophenoxy)phenylacetic acid, 2-(4-chlorophenoxy)-benzeneacetic acid[1][2]

Physicochemical Properties

The physicochemical properties of a compound are crucial for determining its handling, processing, and behavior in biological systems. The properties of this compound are summarized below.

Data Summary

A compilation of the key quantitative physicochemical data is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 262.69 g/mol | [2][3][4] |

| Physical State | Light pinkish-beige solid | [1] |

| Melting Point | 120-122 °C | [1] |

| Boiling Point | 397.7 °C at 760 mmHg | [1] |

| Density | 1.317 g/cm³ | [1] |

| Flash Point | 194.3 °C | [1] |

| Purity/Assay | ≥98.0% | [1] |

| XLogP3-AA (Predicted) | 4.2 | [2] |

Solubility and Stability

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental techniques. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid organic compound.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: The solid sample of this compound is thoroughly dried to remove any solvent. It is then finely crushed into a powder to ensure uniform packing and heat transfer.

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 3-5 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point (120-122°C).[1] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method to assess the purity of a compound, ensuring it meets specifications (e.g., ≥98.0%).[1]

-

Standard and Sample Preparation: A standard solution is prepared by dissolving a known weight of a reference standard in a suitable solvent (e.g., acetonitrile/water). The test sample is prepared similarly.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% trifluoroacetic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound has strong absorbance.

-

Injection Volume: 10-20 µL.

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard.

-

Purity Calculation: The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Synthesis and Applications

The primary industrial application of this compound is its role as a key intermediate in the synthesis of Asenapine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[1] Its structural features are ideal for building the complex architecture of the final drug molecule.[1]

Several synthesis routes have been developed. One common method involves the reaction of o-chlorophenylacetic acid with p-chlorophenol.[5] An alternative patented method starts with o-chloroacetophenone and para-chlorophenol.[6]

References

- 1. innospk.com [innospk.com]

- 2. This compound | C14H11ClO3 | CID 12245871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]

- 4. 2-(4-(4-Chlorophenoxy)phenyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid: A Core Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(4-Chlorophenoxy)phenyl)acetic acid, with the Chemical Abstracts Service (CAS) number 25563-04-6, is a significant organic compound primarily recognized for its crucial role as a key intermediate in the synthesis of the atypical antipsychotic medication, Asenapine.[1] While the direct biological mechanism of action of this compound itself is not extensively documented in publicly available scientific literature, its chemical reactivity and structural features are of high interest to medicinal chemists and process development scientists. This guide provides a comprehensive overview of its properties, its function in the synthesis of Asenapine, and the potential biological activities of the broader class of phenoxyacetic acid derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in pharmaceutical synthesis. These properties influence its reactivity, handling, and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2] |

| Molecular Weight | 262.69 g/mol | [1][2] |

| Appearance | Light pinkish-beige solid | [1] |

| Melting Point | 120-122 °C | [1] |

| Boiling Point | 397.7 °C at 760 mmHg | [1] |

| Density | 1.317 g/cm³ | [1] |

| Flash Point | 194.3 °C | [1] |

| Purity | ≥ 98.0% | [1] |

Potential Biological Activities of Phenoxyacetic Acid Derivatives

While this compound is primarily utilized as a synthetic intermediate, the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities. These activities are influenced by the nature and position of substituents on the aromatic ring. It is important to note that the following information is based on related compounds and does not directly represent the specific mechanism of action of this compound.

Phenoxyacetic acid derivatives have been reported to exhibit:

-

Herbicidal Activity : Certain chlorophenoxyacetic acids, such as 2,4-D, act as synthetic auxins, leading to uncontrolled growth and eventual death in targeted plants.[3]

-

Antibacterial and Antifungal Properties : Some derivatives have shown inhibitory effects against various bacterial and fungal strains.[4]

-

Anti-inflammatory Activity : The phenoxyacetic acid scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Pharmacological Effects : Derivatives of 4-chlorophenoxyacetic acid have been synthesized and investigated for a range of pharmacological properties, including antihypertensive and tranquilizing effects.[6]

Core Function: Intermediate in the Synthesis of Asenapine

The primary and well-documented role of this compound is as a key building block in the multi-step synthesis of Asenapine, an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[1] In this context, its "mechanism of action" is a chemical transformation that facilitates the construction of the complex tetracyclic ring system of Asenapine.

The synthesis of Asenapine from this intermediate generally involves a series of reactions including amidation, cyclization, reduction, and resolution steps. The structural features of this compound, specifically the carboxylic acid group and the ether linkage, are critical for these transformations.

Experimental Protocols: Synthesis of Asenapine from this compound

The following is a generalized experimental protocol for a key transformation in the synthesis of Asenapine, starting from this compound. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

Objective: To synthesize an amide intermediate from this compound as a precursor to Asenapine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or other suitable activating agent

-

N-methyl-2-aminoethanol

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Equipment for purification (e.g., column chromatography) and analysis (e.g., TLC, NMR, MS)

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Amidation:

-

In a separate flask, dissolve N-methyl-2-aminoethanol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized amide using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

This amide intermediate can then be carried forward through subsequent cyclization and reduction steps to yield Asenapine.

Conclusion

This compound is a compound of significant interest in the field of pharmaceutical development, not for its direct biological effects, but as a vital precursor in the synthesis of the important antipsychotic drug, Asenapine. While the broader class of phenoxyacetic acids exhibits a range of biological activities, the specific mechanism of action of this particular molecule remains uncharacterized, with its primary function being a versatile chemical intermediate. The information and protocols provided in this guide are intended to support researchers and scientists in understanding and utilizing this compound in the context of medicinal chemistry and drug synthesis.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C14H11ClO3 | CID 12245871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Assessment of 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a phenylacetic acid derivative with a chemical structure suggestive of potential anti-inflammatory, analgesic, and antipyretic properties, characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). While this compound is primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug Asenapine, its structural similarity to known NSAIDs, such as diclofenac and fenclofenac, warrants an examination of its potential intrinsic pharmacological activities. This technical guide outlines the core early-stage preclinical studies that would be essential to characterize the pharmacological profile of this compound. Due to the limited publicly available preclinical data for this specific molecule, this guide leverages established experimental protocols and data from the closely related structural analog, [2-(2,4-dichlorophenoxy)phenyl]acetic acid (fenclofenac), to provide a representative framework for its potential early-stage evaluation.

Chemical Synthesis

The synthesis of this compound can be achieved through several routes. A common method involves the Ullmann condensation of o-chlorophenylacetic acid with p-chlorophenol in the presence of a copper catalyst and a base.

Synthesis Workflow

Figure 1: A representative workflow for the synthesis of this compound.

Pharmacological Evaluation: Core In Vivo Assays

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] The following in vivo assays are standard for the initial screening of compounds with suspected NSAID-like activity.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to inhibit acute inflammation.

Experimental Protocol:

-

Animals: Male Wistar rats (150-200g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compound, a positive control (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[3][4]

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[4]

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This assay evaluates the peripheral analgesic effect of a test compound.

Experimental Protocol:

-

Animals: Swiss albino mice (20-30g) are used.

-

Procedure:

-

Animals are divided into groups and administered the test compound, a positive control (e.g., aspirin), or vehicle.

-

After a predetermined time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).[5][6]

-

Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes).[6]

-

-

Data Analysis: The percentage inhibition of writhing is calculated for each treated group compared to the vehicle control group.

Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats

This model is used to assess the fever-reducing properties of a compound.

Experimental Protocol:

-

Animals: Wistar rats (150-200g) are used.

-

Procedure:

-

The basal rectal temperature of each rat is measured.

-

Fever is induced by a subcutaneous injection of a 15-20% aqueous suspension of brewer's yeast (10 mL/kg).[7][8]

-

Approximately 18 hours post-yeast injection, the rectal temperature is measured again to confirm pyrexia.

-

Animals showing a significant rise in temperature are selected and treated with the test compound, a positive control (e.g., paracetamol or aspirin), or vehicle.

-

Rectal temperature is then recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.[8]

-

-

Data Analysis: The reduction in rectal temperature over time is compared between the treated and vehicle control groups.

Expected Pharmacological Profile and Quantitative Data

Based on studies of the structurally similar compound fenclofenac, this compound would be expected to exhibit dose-dependent anti-inflammatory, analgesic, and antipyretic effects. The following tables present representative data from studies on fenclofenac and other common NSAIDs in these standard assays.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

| Compound | Dose (mg/kg, p.o.) | % Inhibition of Edema (at 3 hours) |

| Fenclofenac | 50 | ~40-50% |

| Ibuprofen | 100 | ~45-55% |

| Indomethacin | 5 | ~50-60% |

| Aspirin | 200 | ~30-40% |

Note: Data is compiled and representative of typical results from multiple sources.

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing in Mice

| Compound | ED₅₀ (mg/kg, p.o.) |

| Fenclofenac | ~25-35 |

| Ibuprofen | ~15-25 |

| Indomethacin | ~1-2 |

| Aspirin | ~20-30 |

Note: ED₅₀ represents the dose required to produce a 50% reduction in writhing. Data is estimated based on reported potencies.[9]

Table 3: Antipyretic Activity in Yeast-Induced Pyrexia in Rats

| Compound | Dose (mg/kg, p.o.) | Temperature Reduction (°C at 2 hours) |

| Fenclofenac | 50 | ~1.0-1.5 |

| Ibuprofen | 100 | ~1.2-1.8 |

| Aspirin | 150 | ~1.0-1.5 |

| Paracetamol | 150 | ~1.5-2.0 |

Note: Data is representative of typical outcomes in this assay.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.

Cyclooxygenase Signaling Pathway

Figure 2: The mechanism of action of NSAIDs via inhibition of the COX pathway.

Conclusion

While this compound is primarily utilized as a chemical intermediate, its structural characteristics strongly suggest a pharmacological profile consistent with that of a non-steroidal anti-inflammatory drug. Early preclinical evaluation, as outlined in this guide, would involve a series of standardized in vivo assays to determine its anti-inflammatory, analgesic, and antipyretic potential. The data from its close structural analog, fenclofenac, provides a valuable benchmark for the expected outcomes of such studies. Further investigation into its COX-1/COX-2 selectivity would be a critical next step in elucidating its therapeutic potential and side-effect profile.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. benchchem.com [benchchem.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. plantsjournal.com [plantsjournal.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid (CAS No. 25563-04-6)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of 2-[2-(4-chlorophenoxy)phenyl]acetic acid, a chemical intermediate identified by CAS number 25563-04-6. This guide details its chemical structure, physicochemical properties, primary applications in pharmaceutical synthesis, and detailed experimental protocols for its preparation. The information is intended to support research and development activities within the pharmaceutical and fine chemical industries.

Chemical Identity and Structure

2-[2-(4-Chlorophenoxy)phenyl]acetic acid is a key organic compound whose structure features a chlorophenoxy group attached to a phenylacetic acid backbone.[1] This specific arrangement makes it a valuable precursor in multi-step organic syntheses.

-

CAS Number: 25563-04-6

-

Chemical Name: 2-[2-(4-Chlorophenoxy)phenyl]acetic acid[1]

-

Synonyms: 2-(4-chlorophenoxy)-benzeneacetic acid, o-(p-chlorophenoxy)phenylacetic acid[1]

-

InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N[3]

Chemical Structure:

(A 2D chemical structure diagram would be placed here in a full whitepaper. For this format, the SMILES and InChI identifiers provide the structural information.)

Physicochemical Properties

The compound is typically a light pinkish-beige or white solid, with a purity of 98% or higher.[1][5][7][8] Its physical and chemical characteristics are critical for its handling, storage, and application in controlled chemical reactions.[1]

| Property | Value | Reference(s) |

| Physical State | Solid, Light Pinkish-Beige Powder | [1][3] |

| Melting Point | 120-122 °C | [1][2] |

| Boiling Point | 397.7 ± 27.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.317 g/cm³ | [1][2] |

| Flash Point | 194.3 °C | [1] |

| pKa | 4.10 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Storage Temperature | Room Temperature, Sealed in a dry environment | [2][3][6] |

Applications in Pharmaceutical Synthesis

The primary industrial significance of 2-[2-(4-chlorophenoxy)phenyl]acetic acid lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

-

Asenapine Intermediate: Its most prominent application is as a precursor in the manufacturing of Asenapine (CAS: 65576-45-6).[1][9][10] Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] The structural framework of 2-[2-(4-chlorophenoxy)phenyl]acetic acid serves as an essential building block in the complex, multi-step synthesis of this drug.[1]

-

RAGE Antagonists: The compound is also utilized in the preparation of tri-substituted thiazoles, which are investigated as antagonists for the Receptor for Advanced Glycation Endproducts (RAGE), potentially for the treatment of Alzheimer's disease.[3]

The high purity of this intermediate is crucial as it minimizes impurities in the final API, a critical factor for meeting stringent regulatory guidelines in drug development.[1]

Experimental Protocols: Synthesis

Two primary synthesis routes for 2-[2-(4-chlorophenoxy)phenyl]acetic acid are documented. The following sections provide the detailed methodologies.

Protocol 1: Ullmann Condensation Approach

This method involves a copper-catalyzed Ullmann condensation reaction between o-chlorophenylacetic acid and p-chlorophenol.

Methodology:

-

Preparation: Dissolve 552.0 g (4.0 mol) of potassium carbonate in 1500 mL of diethylene glycol dimethyl ether in a reaction vessel, maintaining the temperature at 0-20 °C.

-

Addition of Reactants: Sequentially add 283.1 g (2.2 mol) of p-chlorophenol and 5.74 g (0.04 mol) of copper(I) bromide to the solution and stir thoroughly.

-

Initial Reaction: Heat the mixture to 100 °C. Add 90.3 g (0.53 mol) of o-chlorophenylacetic acid. Maintain the temperature and continue stirring for 1 hour.

-

Second Addition: Add an additional 159.4 g (0.93 mol) of o-chlorophenylacetic acid. Raise the temperature to 120-130 °C and continue stirring for approximately 8 hours. Monitor the reaction progress using high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Sequentially add 700 mL of water and 650 mL of 35 wt% aqueous hydrochloric acid to adjust the pH of the aqueous layer to below 1.

-

Extraction: Dilute with 500 mL of water. Perform two extractions of the organic layer with 400 mL and 200 mL of toluene, respectively. Combine the organic layers.

-

Washing: Wash the combined organic layer three times with 500 mL of water, followed by one wash with 500 mL of brine. Dry the organic layer with anhydrous magnesium sulfate.

-

Crystallization: Concentrate the dried organic layer to a residue of approximately 400 g. Add 100 mL of heptane dropwise while maintaining an internal temperature of about 70 °C until crystal precipitation occurs.

-

Isolation: Cool the mixture to 20-25 °C. Collect the crystals by filtration and wash them with 100 mL of a 1:1 heptane/toluene solvent mixture.

-

Drying: Dry the collected solid under pressure to yield the final product. This protocol has a reported yield of 68.8%.[3][11]

Protocol 2: Saponification of Methyl Ester Precursor

This alternative route involves the hydrolysis of the corresponding methyl ester.

Methodology:

-

Preparation: Dissolve the crude 2-[2-(4-chlorophenoxy)phenyl]acetic acid methyl ester in 250 mL of methanol.

-

Saponification: Add 16.2 g (1.4 eq) of potassium hydroxide (KOH) to the solution. Heat the resulting mixture at 60 °C for 3 hours.

-

Solvent Removal: After cooling the reaction mixture, remove approximately 200 mL of methanol under a vacuum.

-

Acidification: Add 100 mL of water to the residue. Adjust the pH to 1 by adding 1 M hydrochloric acid (HCl), which will require approximately 25 mL.

-

Isolation and Drying: The product will precipitate as crystals. Filter off the crystals and dry them in a vacuum at 40 °C to yield the final product. This method reports a yield of 87%.[11]

Workflow and Pathway Visualizations

As 2-[2-(4-chlorophenoxy)phenyl]acetic acid is a synthetic intermediate, it does not possess its own signaling pathway. Instead, a visualization of its synthesis workflow provides the most relevant logical diagram for researchers.

Diagram: Synthesis Workflow (Ullmann Condensation)

The following diagram illustrates the key steps and chemical transformations in the Ullmann condensation synthesis protocol.

Caption: Ullmann condensation workflow for synthesizing the target compound.

Diagram: Synthesis Workflow (Saponification)

This diagram outlines the process of obtaining the target compound from its methyl ester precursor.

References

- 1. innospk.com [innospk.com]

- 2. 25563-04-6 | CAS DataBase [m.chemicalbook.com]

- 3. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. anaxlab.com [anaxlab.com]

- 6. 25563-04-6|2-(2-(4-Chlorophenoxy)phenyl)acetic acid|BLD Pharm [bldpharm.com]

- 7. This compound, CasNo.25563-04-6 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 8. CAS25563-04-6 2-[2-(4-chlorophenoxy)phenyl]acetic acid, CasNo.25563-04-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

The Diverse Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from therapeutic agents in medicine to essential tools in agriculture.[1][2] The core structure, consisting of a phenoxy group linked to an acetic acid moiety, serves as a scaffold for numerous modifications, leading to a wide array of pharmacological effects.[3] This technical guide provides an in-depth overview of the significant biological activities of phenoxyacetic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Core Biological Activities and Quantitative Data

Phenoxyacetic acid derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. Furthermore, their role as herbicides has been well-established for decades.[2][4] The following tables summarize the quantitative data from various studies, highlighting the potency of these derivatives in different biological assays.

Table 1: Antimicrobial Activity of Phenoxyacetic Acid Derivatives

The antimicrobial efficacy of phenoxyacetic acid derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[2]

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-{4-[1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 | [5] |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | Mycobacterium smegmatis | 9.66 ± 0.57 | [2] |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | 20 mm (inhibition zone) | [2] |

Table 2: Anticancer Activity of Phenoxyacetic Acid Derivatives

The anticancer potential of these derivatives is typically assessed by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.[2]

| Compound | Cancer Cell Line | IC₅₀ | Reference |

| 4-Cl-phenoxyacetic acid | Breast cancer cells | 0.194 ± 0.09 µg/ml | [1] |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not Specified | 4.8 ± 0.35 µM | [1] |

| Compound I (a phenoxy acetamide derivative) | HepG2 (Liver Cancer) | 1.43 µM | [6] |

| Compound 18 (indole-3-pyrazole-5-carboxamide analogue) | HCC (Hepatocellular Carcinoma) | 0.6 - 2.9 µM | [6] |

Table 3: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

The anti-inflammatory effects are often measured by the inhibition of cyclooxygenase (COX) enzymes or by in vivo models such as carrageenan-induced paw edema.[7][8]

| Compound | Assay | Result | Reference |

| Compound 5f | COX-2 Inhibition | IC₅₀ = 0.06 µM | [7] |

| Compound 7b | COX-2 Inhibition | IC₅₀ = 0.09 µM | [7] |

| Compound 7b | Carrageenan-induced paw edema | 63.35% inhibition of paw thickness | [8] |

Table 4: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives

The anticonvulsant properties are evaluated using animal models, such as the pentylenetetrazole (PTZ)-induced seizure model, where the percentage of protection against seizures is measured.[2]

| Compound | Assay | Protection (%) | Mortality (%) | Reference | |---|---|---|---| | Compound 7b | PTZ-induced seizure model | 100 | 0 |[2] | | Compound 5f | PTZ-induced seizure model | 90 | 10 |[2] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of phenoxyacetic acid derivatives are a result of their interaction with various cellular and molecular targets. The following diagrams illustrate some of the key signaling pathways involved.

Caption: Herbicidal mechanism of phenoxyacetic acid derivatives as synthetic auxin mimics.

Caption: Anti-inflammatory action via COX-2 inhibition.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the biological activities of phenoxyacetic acid derivatives.

General Synthesis of Phenoxyacetic Acid Derivatives

A common method for synthesizing phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an alpha-haloacetic acid ester in the presence of a base, followed by hydrolysis of the ester.[9]

Materials:

-

Substituted phenol

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)[9][10]

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve the substituted phenol and an equimolar amount of ethyl bromoacetate in DMF.[9]

-

Add an excess of K₂CO₃ to the mixture.[9]

-

Stir the reaction mixture at room temperature for 12-24 hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous NaOH and stirring at room temperature or gentle heating.[9]

-

After hydrolysis, acidify the reaction mixture with HCl to precipitate the phenoxyacetic acid derivative.[10]

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

This method is widely used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.[1][11]

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Phenoxyacetic acid derivative solutions of known concentrations

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Sterile swabs, forceps, and incubator

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.[11]

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[12]

-

Allow the plate to dry for 3-5 minutes.

-

Impregnate sterile paper disks with a known concentration of the phenoxyacetic acid derivative solution and allow them to dry.

-

Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure contact.[12]

-

Incubate the plates at 37°C for 18-24 hours.[13]

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters.[1] The size of the zone is proportional to the antimicrobial activity.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][14]

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

96-well tissue culture plates

-

Complete cell culture medium

-

Phenoxyacetic acid derivative solutions of various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[15]

-

Remove the medium and add fresh medium containing serial dilutions of the phenoxyacetic acid derivative. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.[15]

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][17]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Phenoxyacetic acid derivative suspension/solution

-

Pletismometer or digital calipers

-

Standard anti-inflammatory drug (e.g., Indomethacin) as a positive control

Procedure:

-

Divide the rats into groups (control, positive control, and test groups).

-

Administer the phenoxyacetic acid derivative or the standard drug to the respective groups, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[18]

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[17]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental and Screening Workflow

A systematic approach is crucial for the efficient evaluation of novel phenoxyacetic acid derivatives. The following diagram outlines a general workflow for screening and characterizing their biological activities.

Caption: General workflow for the biological screening of phenoxyacetic acid derivatives.

Conclusion

Phenoxyacetic acid derivatives continue to be a rich source of biologically active compounds with significant therapeutic and agricultural potential. Their diverse activities, coupled with their synthetic accessibility, make them an attractive scaffold for further research and development. This guide provides a foundational understanding of their biological profile, offering researchers the necessary tools and protocols to explore and expand upon the promising applications of this important class of molecules. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly unveil new and more potent derivatives for a variety of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. xtbg.cas.cn [xtbg.cas.cn]

- 4. broadpharm.com [broadpharm.com]

- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. jocpr.com [jocpr.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [PDF] Auxin herbicides: current status of mechanism and mode of action. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. microbenotes.com [microbenotes.com]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. static.igem.wiki [static.igem.wiki]

- 15. MTT (Assay protocol [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-(4-Chlorophenoxy)phenyl)acetic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Asenapine, an atypical antipsychotic medication used in the management of schizophrenia and bipolar disorder.[1] Its chemical structure, featuring a chlorophenoxy group linked to a phenylacetic acid backbone, makes it a valuable building block in multi-step pharmaceutical manufacturing.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in pharmaceutical synthesis.

Chemical and Physical Properties

This compound is a light pinkish-beige solid with a purity of at least 98.0%.[1] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2][3] |

| Molecular Weight | 262.69 g/mol | [2][3][4] |

| CAS Number | 25563-04-6 | [1] |

| Density | 1.317 g/cm³ | [1] |

| Melting Point | 120-122 °C | [1] |

| Boiling Point | 397.7 °C at 760 mmHg | [1] |

| Flash Point | 194.3 °C | [1] |

| IUPAC Name | 2-[2-(4-chlorophenoxy)phenyl]acetic acid | [2] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols from published literature and patents.

Protocol 1: Ullmann Condensation

This method involves an Ullmann condensation reaction between a substituted phenylacetic acid and a chlorophenol.

Materials:

-

Potassium carbonate

-

Diethylene glycol dimethyl ether

-

p-Chlorophenol

-

Copper(I) bromide

-

o-Chlorophenylacetic acid

-

Water

-

35 wt% aqueous hydrochloric acid

-

Toluene

-

Brine

-

Anhydrous magnesium sulfate

-

Heptane

Procedure:

-

Dissolve 552.0 g (4.0 mol) of potassium carbonate in 1500 mL of diethylene glycol dimethyl ether at a temperature of 0-20 °C.

-

Sequentially add 283.1 g (2.2 mol) of p-chlorophenol and 5.74 g (0.04 mol) of copper(I) bromide to the solution and stir well.

-

Heat the mixture to 100 °C and add 90.3 g (0.53 mol) of o-chlorophenylacetic acid. Maintain the temperature and stir for 1 hour.

-

Add an additional 159.4 g (0.93 mol) of o-chlorophenylacetic acid and raise the temperature to 120-130 °C. Continue stirring for approximately 8 hours, monitoring the reaction progress by high-performance liquid chromatography.

-

After the reaction is complete, cool the mixture to room temperature. Sequentially add 700 mL of water and 650 mL of 35 wt% aqueous hydrochloric acid to adjust the pH of the aqueous layer to below 1.

-

Dilute with 500 mL of water and extract the organic layer with 400 mL and then 200 mL of toluene. Combine the organic layers.

-

Wash the combined organic layer sequentially with 500 mL of water (three times) and once with 500 mL of brine. Dry the organic layer with anhydrous magnesium sulfate.

-

Concentrate the dried organic layer to a residue of approximately 400 g. Add 100 mL of heptane dropwise while maintaining an internal temperature of about 70 °C until crystal precipitation.

-

Cool to 20-25 °C, filter to collect the crystals, and wash with 100 mL of a 1:1 heptane/toluene solvent mixture.

-

Dry the product under pressure to yield this compound as a white solid.[4]

Protocol 2: From o-Chloroacetophenone

This synthesis route starts from o-chloroacetophenone and p-chlorophenol.

Materials:

-

o-Chloroacetophenone

-

p-Chlorophenol

-

Sodium hydroxide

-

Copper powder

-

Ethyl acetate

-

Sherwood oil

-

Sublimed sulfur powder

-

Morpholine

-

Concentrated hydrochloric acid

-

Glacial acetic acid

-

Toluene

Procedure:

-

In a 3000 mL three-necked flask, add 500 g of o-chloroacetophenone, 1000 g of p-chlorophenol, 250 g of sodium hydroxide, and 40 g of copper powder under a nitrogen atmosphere with magnetic stirring.

-

Heat the mixture and stir for 10 hours. Cool to room temperature.

-

Pour the mixture into 2000 mL of 3N sodium hydroxide solution. Extract with a mixture of ethyl acetate and Sherwood oil (20% ethyl acetate) to obtain crude 1-(2-(4-chlorophenoxy)phenyl)ethanone.

-

Reflux the crude 1-(2-(4-chlorophenoxy)phenyl)ethanone with 250 g of sublimed sulfur powder and 1000 g of morpholine for 5 hours. Cool to room temperature.

-

Add the cooled mixture to a solution containing 1800 mL of concentrated hydrochloric acid and 1800 mL of glacial acetic acid for hydrolysis.

-

The organic phase is dried, yielding a black solid. Dissolve this solid in 5000 mL of 3N sodium hydroxide solution.

-

Extract impurities with a mixture of ethyl acetate and Sherwood oil (15% ethyl acetate).

-

Adjust the aqueous layer to a pH of approximately 3 with concentrated hydrochloric acid to precipitate a brown solid.

-

Boil the brown solid for 2 hours in 3500 mL of a mixture of Sherwood oil and toluene (10% toluene).

-

Cool to room temperature and filter to obtain the purified this compound.[2]

Role in Pharmaceutical Synthesis: Asenapine

The primary application of this compound is as a key intermediate in the synthesis of Asenapine.[1] The synthesis of Asenapine from this intermediate involves a multi-step process, which is a critical pathway in the production of this atypical antipsychotic drug.

Caption: Workflow for the synthesis of Asenapine from this compound.

Biological Activity

While phenoxyacetic acid and its derivatives are known to possess a range of biological activities, including antimicrobial and herbicidal properties, specific biological activity data for this compound is not extensively documented in publicly available literature.[5][6] Its primary significance in a biological context is as a precursor to the pharmacologically active compound, Asenapine. Asenapine exhibits a complex pharmacological profile, acting as an antagonist at numerous receptors, including serotonin, dopamine, adrenergic, and histamine receptors.[7]

Analytical Methods

-

Sample Preparation: Extraction from the matrix using an appropriate solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) to separate the analyte from other components in the sample.

-

Detection and Quantification: Mass spectrometric detection, often with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity, to identify and quantify the compound.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its essential role as an intermediate in the synthesis of Asenapine. This guide has provided a detailed overview of its chemical and physical properties, comprehensive synthesis protocols, and its place in pharmaceutical manufacturing. While information on its specific biological activity and dedicated analytical methods is limited, its importance as a synthetic precursor is well-established. Further research into its potential biological effects and the development of standardized analytical methods would be beneficial for the scientific community.

References

- 1. innospk.com [innospk.com]

- 2. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 3. This compound | C14H11ClO3 | CID 12245871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. jetir.org [jetir.org]

- 6. mdpi.com [mdpi.com]

- 7. Asenapine synthesis - chemicalbook [chemicalbook.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid: A Technical Guide

Executive Summary: This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in the synthesis of the atypical antipsychotic drug, Asenapine. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this guide presents a detailed analysis of the closely related and structurally significant compound, 4-Chlorophenylacetic acid. The methodologies and spectral interpretations provided herein serve as a robust reference for researchers, scientists, and drug development professionals engaged in the characterization of similar phenylacetic acid derivatives. This guide covers the principles, experimental protocols, and data interpretation for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Introduction

This compound is a crucial building block in the manufacturing of Asenapine.[1] Its purity and structural integrity are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. Spectroscopic techniques are fundamental in verifying the chemical structure and purity of such intermediates. This document outlines the standard spectroscopic methods used for the characterization of this class of compounds, with a specific focus on the data obtained for 4-Chlorophenylacetic acid as a representative example.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₁ClO₃ |

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | 2-[2-(4-chlorophenoxy)phenyl]acetic acid |

| CAS Number | 25563-04-6 |

Spectroscopic Analysis of 4-Chlorophenylacetic Acid

As a structurally related analogue, 4-Chlorophenylacetic acid provides a valuable case study for the application of spectroscopic techniques in the analysis of phenylacetic acid derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Data for 4-Chlorophenylacetic Acid [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.95 | br s | 1H | -COOH |

| 7.20-7.45 | m | 4H | Aromatic C-H |

| 3.61 | s | 2H | -CH₂- |

Data obtained in CDCl₃ at 90 MHz.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Data for 4-Chlorophenylacetic Acid [3]

| Chemical Shift (δ) ppm | Assignment |

| 177.33 | -COOH |

| 133.35 | Aromatic C-Cl |

| 131.55 | Aromatic C-H |

| 130.71 | Aromatic C-H |

| 128.76 | Aromatic C-C |

| 40.27 | -CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.

Table 3: FT-IR Data for 4-Chlorophenylacetic Acid [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Broad | O-H stretch (Carboxylic acid) |

| 1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600 | Medium | C=C stretch (Aromatic) |

| 1400-1450 | Medium | C-H bend |

| 1200-1300 | Strong | C-O stretch |

| 1090 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for 4-Chlorophenylacetic Acid [5]

| m/z | Relative Intensity (%) | Assignment |

| 170 | 40 | [M]⁺ (³⁵Cl) |

| 172 | 13 | [M]⁺ (³⁷Cl) |

| 125 | 100 | [M-COOH]⁺ |

| 89 | 30 | [C₇H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental procedures for the spectroscopic analysis of solid organic acids like 4-Chlorophenylacetic acid.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[6]

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a clean NMR tube.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if required for chemical shift referencing.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters. For solid-state NMR, Magic Angle Spinning (MAS) is employed to narrow the spectral lines.[7]

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method): [1]

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[1]

-

Place a single, clean salt plate (e.g., KBr) on a clean surface.[1]

-

Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.[1]

Instrumental Analysis:

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Collect a background spectrum of the empty instrument.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

For GC-MS analysis of organic acids, a derivatization step (e.g., silylation) is often required to increase volatility.[8]

-

For LC-MS, the sample can often be analyzed directly after dilution.[8]

Instrumental Analysis:

-

Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., gas chromatograph or liquid chromatograph).

-

The sample is ionized in the ion source (e.g., by electron impact for GC-MS or electrospray ionization for LC-MS).

-

The resulting ions are separated in the mass analyzer according to their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic analysis of pharmaceutical intermediates like this compound is critical for ensuring the quality and safety of drug products. While direct experimental data for this specific compound is scarce, a thorough analysis of a closely related analogue, 4-Chlorophenylacetic acid, demonstrates the power and utility of modern spectroscopic techniques. The data and protocols presented in this guide provide a solid foundation for the characterization of this important class of molecules and can be readily adapted by researchers in the field of drug development and quality control.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Chlorophenylacetic acid(1878-66-6) 13C NMR [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Nmr spectroscopy for solids | Bruker [bruker.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(2-(4-Chlorophenoxy)phenyl)acetic acid

This technical guide provides a comprehensive overview of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its known synonyms, chemical properties, and its significant role in the synthesis of the atypical antipsychotic drug, Asenapine.

Nomenclature and Identification

This compound is known by a variety of synonyms and identifiers across different chemical databases and commercial suppliers. These are crucial for accurate identification and sourcing of the compound.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | 2-[2-(4-chlorophenoxy)phenyl]acetic acid[1] |

| CAS Number | 25563-04-6[1][2] |

| Molecular Formula | C14H11ClO3[1][2] |

| InChI Key | ALMJMOPIBISVHZ-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl[1] |

| Depositor-Supplied Synonyms | 2-(4-chlorophenoxy)phenylacetic acid[2] |

| [o-(p-Chlorophenoxy)phenyl]-acetic Acid | |

| 2-(4-chlorophenoxy)-benzene acetic acid[2] | |

| [2-(4-chlorophenoxy)phenyl]acetic acid[2] | |

| Research and Supplier Codes | DTXSID60482181[1] |

| CHEMBL280542[1] | |

| AKOS016005656 | |

| MFCD15528958 |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.

Table 2: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Weight | 262.69 g/mol | [1] |

| Melting Point | 120-122 °C | [2] |

| Boiling Point | 397.7 °C at 760 mmHg | [2] |

| Density | 1.317 g/cm³ | [2] |

| Flash Point | 194.3 °C | [2] |

| Appearance | Light pinkish-beige solid | [2] |

| Purity | ≥98.0% | [2] |

Role in Pharmaceutical Synthesis

The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Asenapine, an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[2] The structural framework of this acetic acid derivative makes it an ideal building block for constructing the complex tricycle of the Asenapine molecule.[2]

Figure 1: Logical relationship of this compound as a precursor in the synthesis of Asenapine.

Experimental Protocols: Synthesis of Asenapine

While various synthetic routes to Asenapine exist, the following represents a generalized experimental protocol that illustrates the initial steps involving a phenylacetic acid derivative, similar in structure and reactivity to this compound. This protocol is based on established chemical transformations for this class of compounds.

Objective: To outline the key transformations from a phenylacetic acid derivative to the core lactam intermediate in the Asenapine synthesis.

Materials:

-

5-chloro-2-phenoxyphenylacetic acid (or a similar derivative)

-

Thionyl chloride (SOCl₂)

-

N-methyl sarcosine methyl ester

-

Potassium tert-butoxide (KOtBu)

-

Toluene

-

Polyphosphoric acid (PPA)

-

Magnesium (Mg)

-

Methanol (MeOH)

Methodology:

-

Acid Chloride Formation: The starting phenylacetic acid derivative is reacted with thionyl chloride to form the corresponding acid chloride.

-

Amide Formation: The resulting acid chloride is then reacted with N-methyl sarcosine methyl ester to yield an amide compound.

-

Dieckmann Condensation (Ring Closure): The amide is treated with a strong base, such as potassium tert-butoxide, in a suitable solvent like toluene to facilitate an intramolecular cyclization, forming a diketone.

-

Second Ring Closure: The diketone intermediate undergoes a second ring closure reaction, typically mediated by polyphosphoric acid, to form an enamide.

-

Reduction of the Enamide: The double bond in the enamide is reduced using magnesium in methanol. This step is crucial as it establishes the stereochemistry of the molecule, often resulting in a mixture of cis and trans isomers.

-

Separation and Isomerization: The desired trans-lactam is separated from the unwanted cis-isomer, often through chromatographic techniques. The cis-isomer can sometimes be subjected to an isomerization process to increase the overall yield of the trans product.

Figure 2: Generalized experimental workflow for the synthesis of the core lactam intermediate of Asenapine.

Conclusion

This compound is a well-characterized organic compound with a defined set of synonyms and physicochemical properties. Its principal significance lies in its role as a key building block in the pharmaceutical industry, particularly for the synthesis of the antipsychotic drug Asenapine. The synthetic pathways involving this intermediate, while complex, are crucial for the production of this important therapeutic agent. This guide provides foundational knowledge for researchers and professionals working in the field of medicinal and process chemistry.

References

Methodological & Application

protocol for dissolving 2-(2-(4-Chlorophenoxy)phenyl)acetic acid for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a small molecule belonging to the class of aryloxyacetic acids. Compounds in this class are noted for their potential to modulate various biological pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and inflammation.[1][2] Accurate and reproducible in vitro studies are fundamental to characterizing the biological activity of this compound. A critical first step in any cell-based or biochemical assay is the proper dissolution and preparation of the test compound to ensure accurate dosing and avoid artifacts from poor solubility. This document provides a detailed protocol for dissolving and handling this compound for use in in vitro assays.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling and solution preparation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO₃ | [3] |

| Molecular Weight | 262.69 g/mol | [3] |

| Appearance | Solid | |

| CAS Number | 25563-04-6 | [3] |

Solubility

| Solvent | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | High (Estimation: ≥ 26 mg/mL, corresponding to ~100 mM) | Recommended for preparing high-concentration stock solutions. |

| Ethanol | Moderate to High | Can be an alternative to DMSO, but may have lower solvating power for this compound. |

| Water | Low to Insoluble | Not suitable for preparing stock solutions. |

| Phosphate-Buffered Saline (PBS) | Low to Insoluble | Not suitable for preparing stock solutions. |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Calculation: To prepare a 100 mM stock solution, calculate the mass of the compound required.

-

Mass (mg) = 100 mmol/L * 0.001 L * 262.69 g/mol * 1000 mg/g = 26.27 mg for 1 mL of solution.

-

-

Weighing: Carefully weigh the calculated amount of this compound on an analytical balance and transfer it to a sterile vial.

-

Dissolution: Add the corresponding volume of anhydrous DMSO to the vial.

-

Solubilization: Tightly cap the vial and vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (several months).

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in in vitro experiments.

Important Considerations:

-